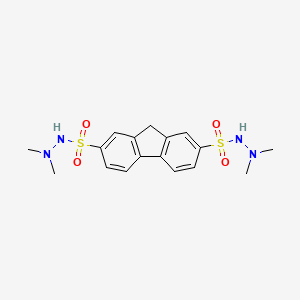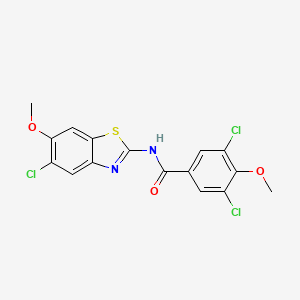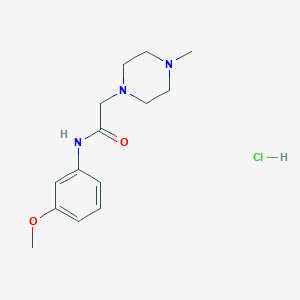
N'~2~,N'~2~,N'~7~,N'~7~-tetramethyl-9H-fluorene-2,7-disulfonohydrazide
Vue d'ensemble
Description
N'~2~,N'~2~,N'~7~,N'~7~-tetramethyl-9H-fluorene-2,7-disulfonohydrazide is a chemical compound that has gained significant attention in the field of scientific research. It is a fluorescent dye that has been used in various applications, including bioimaging and sensing.
Mécanisme D'action
The mechanism of action of N'~2~,N'~2~,N'~7~,N'~7~-tetramethyl-9H-fluorene-2,7-disulfonohydrazide involves the formation of a complex with the analyte of interest. The complex formation results in a change in the fluorescence properties of the dye, which can be detected using fluorescence spectroscopy. The mechanism of action has been studied extensively in the literature, and several studies have proposed different models to explain the complex formation and fluorescence quenching.
Biochemical and Physiological Effects:
N'~2~,N'~2~,N'~7~,N'~7~-tetramethyl-9H-fluorene-2,7-disulfonohydrazide has been shown to have minimal biochemical and physiological effects. It has been used in various cell lines and animal models without any significant toxicity or adverse effects. However, it is important to note that the concentration and duration of exposure can affect the toxicity of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
N'~2~,N'~2~,N'~7~,N'~7~-tetramethyl-9H-fluorene-2,7-disulfonohydrazide has several advantages for lab experiments. It is a highly sensitive and specific fluorescent dye that can be used for the detection of various analytes. It is also relatively easy to synthesize and modify, which makes it a versatile tool for scientific research. However, it is important to note that the fluorescence properties of the dye can be affected by various factors, such as pH, temperature, and solvent polarity. Therefore, careful optimization of experimental conditions is necessary to obtain accurate and reliable results.
Orientations Futures
Several future directions for the use of N'~2~,N'~2~,N'~7~,N'~7~-tetramethyl-9H-fluorene-2,7-disulfonohydrazide have been proposed in the literature. Some of these include the development of new fluorescent probes based on the structure of the dye, the optimization of experimental conditions for the detection of specific analytes, and the application of the dye in vivo for imaging and sensing. Additionally, the use of N'~2~,N'~2~,N'~7~,N'~7~-tetramethyl-9H-fluorene-2,7-disulfonohydrazide in combination with other fluorescent dyes or imaging modalities, such as magnetic resonance imaging, has been proposed as a potential strategy for improving the sensitivity and specificity of detection.
Applications De Recherche Scientifique
N'~2~,N'~2~,N'~7~,N'~7~-tetramethyl-9H-fluorene-2,7-disulfonohydrazide has been used in various scientific research applications. It is a fluorescent dye that has been used for bioimaging and sensing. It has been used to detect metal ions, such as copper and zinc, in biological systems. It has also been used to detect nitric oxide in cells. In addition, it has been used for the detection of reactive oxygen species and pH changes in cells.
Propriétés
IUPAC Name |
2-N',2-N',7-N',7-N'-tetramethyl-9H-fluorene-2,7-disulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S2/c1-20(2)18-26(22,23)14-5-7-16-12(10-14)9-13-11-15(6-8-17(13)16)27(24,25)19-21(3)4/h5-8,10-11,18-19H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVZFDFNJILVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl}acetamide](/img/structure/B4134030.png)

![4-oxo-N-(4-propoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B4134042.png)
![2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4134056.png)
![3,4-dichloro-N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4134059.png)
![N-(4-bromo-3-chlorophenyl)-2-({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4134060.png)
![4-(3-chloro-5-ethoxy-4-methoxyphenyl)-6-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4134067.png)
![methyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4134073.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4134081.png)

![4-ethyl-3-[(4-fluorobenzyl)thio]-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4134086.png)
![methyl 6-methyl-4-(2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4134107.png)
![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid](/img/structure/B4134115.png)
![N-(4-bromo-2-chlorophenyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B4134139.png)